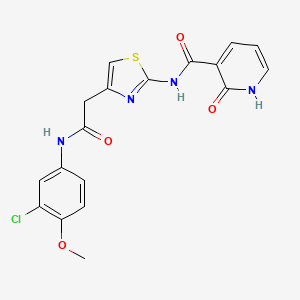
2-Aminooxy-4-methylpentanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of closely related compounds, such as 5-Amino-4-oxopentanoic acid hydrochloride, involves steps like esterification and bromination, followed by reactions with potassium phthalimide in the presence of DMF, and acidolysis yielding an overall efficiency of 44% (Lin Yuan, 2006). Such methodologies offer insights into the potential synthetic routes for 2-Aminooxy-4-methylpentanoic acid;hydrochloride, highlighting the complexity and efficiency challenges in organic synthesis.
Molecular Structure Analysis
Studies on molecular structures, such as the crystal structure analysis of (2S,3S)-2-amino-3-methylpentanoic acid, reveal the importance of hydrogen bonding and molecular packing in determining the compound's physical properties (S. Curland, E. Meirzadeh, Y. Diskin‐Posner, 2018). These insights are crucial for understanding the behavior of 2-Aminooxy-4-methylpentanoic acid;hydrochloride in various solvents and conditions.
Chemical Reactions and Properties
The chemical reactivity and properties of related compounds can be explored through specific reactions, such as the oxidative rearrangement of oxazoline-oxazinone, demonstrating a pathway to synthesize valuable fluorinated amino acids (Julie A Pigza, T. Quach, T. Molinski, 2009). These methods and the resulting chemical transformations provide a foundation for predicting the reactivity of 2-Aminooxy-4-methylpentanoic acid;hydrochloride.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are often determined by the molecular configuration and intermolecular forces. The study of diastereoisomeric molecular compounds of amino acids sheds light on how stereochemistry influences physical properties (T. Yajima et al., 2009).
Chemical Properties Analysis
The chemical properties of amino acid derivatives, including acidity, basicity, and reactivity towards various reagents, can be inferred from detailed studies on compounds like 4-amino-3phenylbutanoic acid hydrochloride (O. S. Vasil'eva et al., 2016). These studies help in understanding the potential applications and reactions 2-Aminooxy-4-methylpentanoic acid;hydrochloride might undergo.
Aplicaciones Científicas De Investigación
1. Coordination Compounds in Spectroscopy
A study by Warnke and Trojanowska (1993) investigated the 1H NMR spectra of 2-aminooxypropanoic acid, its methyl ester, and their hydrochlorides. This research explored the interaction of these compounds with palladium(II), revealing that 2-aminooxypropanoic acid forms a chelate with the metal, a significant finding in the field of coordination chemistry and spectroscopy (Warnke & Trojanowska, 1993).
2. Stereoselective Synthesis in Medicinal Chemistry
Giordano, Spinella, and Sodano (1999) conducted stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acid, a constituent of the antitumor antibiotic bleomycin A2. This research contributes to the understanding of the stereochemistry of amino acids in medicinal compounds (Giordano, Spinella, & Sodano, 1999).
3. Resolution of Amino Acids in Biochemistry
Shimohigashi, Lee, and Izumiya (1976) focused on the preparation of L-2-Amino-5-arylpentanoic Acids, significant in the study of AM-toxins. This research enhances the understanding of amino acid synthesis and resolution, crucial in biochemistry (Shimohigashi, Lee, & Izumiya, 1976).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with the compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-aminooxy-4-methylpentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-4(2)3-5(10-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNUYELUZFQTAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)ON.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminooxy-4-methylpentanoic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2490506.png)
![N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2490507.png)

![methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate](/img/no-structure.png)

![1-(3,5-dimethylphenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2490513.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinoxalin-2-yl)methanone](/img/structure/B2490515.png)

![5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490517.png)


![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490522.png)

